molecular formula C10H13Cl2NO2S B133994 (3aS,6S)-7,7-Dichloro-4,5,6,7-tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide CAS No. 127184-04-7

(3aS,6S)-7,7-Dichloro-4,5,6,7-tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide

Cat. No.: B133994
CAS No.: 127184-04-7
M. Wt: 282.19 g/mol
InChI Key: OPVLQNKVOQBPIM-UHFFFAOYSA-N
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Description

(3aS,6S)-7,7-Dichloro-4,5,6,7-tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide is a complex organic compound with the molecular formula C10H13Cl2NO2S and a molecular weight of 282.19 g/mol. This compound is characterized by its unique tricyclic structure, which includes chlorine, sulfur, and nitrogen atoms. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6S)-7,7-Dichloro-4,5,6,7-tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide typically involves multiple steps, including the formation of the tricyclic core and the introduction of chlorine and sulfur functionalities. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. it is likely that large-scale synthesis involves optimized reaction conditions to maximize yield and minimize impurities. These methods may include the use of specialized catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

(3aS,6S)-7,7-Dichloro-4,5,6,7-tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

(3aS,6S)-7,7-Dichloro-4,5,6,7-tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aS,6S)-7,7-Dichloro-4,5,6,7-tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. Detailed studies on its molecular targets and pathways are ongoing.

Comparison with Similar Compounds

Similar Compounds

  • 6,6-Dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene
  • 10,10-Dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide

Uniqueness

(3aS,6S)-7,7-Dichloro-4,5,6,7-tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide is unique due to the presence of both chlorine and sulfur atoms in its structure, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

6,6-dichloro-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO2S/c1-8(2)6-3-4-9(8)5-16(14,15)13-7(9)10(6,11)12/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVLQNKVOQBPIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N=C3C2(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562498
Record name 7,7-Dichloro-8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127184-04-7
Record name 7,7-Dichloro-8,8-dimethyl-4,5,6,7-tetrahydro-3a,6-methano-2lambda~6~-2lambda~6~,1-benzothiazole-2,2(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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